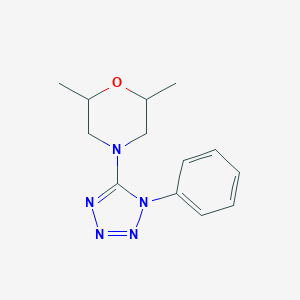
(6Z)-4-bromo-6-(3H-1,3,4-oxadiazol-2-ylidene)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Z)-4-bromo-6-(3H-1,3,4-oxadiazol-2-ylidene)cyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BODIPY (boron-dipyrromethene) and is widely used in fluorescence imaging, bioimaging, and chemical sensing.
Wirkmechanismus
The mechanism of action of BODIPY is based on its ability to absorb light and emit it at a longer wavelength. This process is known as fluorescence. BODIPY has a high quantum yield, which means that it emits a large number of photons upon excitation. This property makes it an excellent candidate for fluorescence imaging.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal toxicity and does not interfere with cellular processes. It is rapidly taken up by cells and can be used to label specific structures such as organelles, proteins, and lipids. BODIPY-based probes have been used to study cellular processes such as endocytosis, membrane trafficking, and autophagy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BODIPY is its high photostability, which allows for long-term imaging experiments. It also has a high quantum yield, which means that it emits a large number of photons, making it an excellent candidate for fluorescence imaging. However, one of the limitations of BODIPY is its sensitivity to pH, which can affect its fluorescence properties.
Zukünftige Richtungen
BODIPY has a wide range of potential applications in various fields. In the future, BODIPY-based probes could be used to study complex biological processes such as protein folding and protein-protein interactions. BODIPY could also be used in drug discovery, as it can be used to label specific targets such as receptors and enzymes. Additionally, BODIPY-based sensors could be developed for environmental monitoring and chemical sensing.
Conclusion:
In conclusion, (6Z)-4-bromo-6-(3H-1,3,4-oxadiazol-2-ylidene)cyclohexa-2,4-dien-1-one, or BODIPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BODIPY is widely used as a fluorescent probe for bioimaging, and it has minimal toxicity and does not interfere with cellular processes. BODIPY has a wide range of potential applications in the future, and it could be used to study complex biological processes, drug discovery, and environmental monitoring.
Synthesemethoden
The synthesis of (6Z)-4-bromo-6-(3H-1,3,4-oxadiazol-2-ylidene)cyclohexa-2,4-dien-1-one involves the reaction between 4-bromo-2,6-dimethylphenol and 3H-1,3,4-oxadiazole-2-thione in the presence of a base. The reaction yields the intermediate compound, which is then oxidized using an oxidizing agent such as m-chloroperbenzoic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
BODIPY has a wide range of applications in scientific research. It is widely used as a fluorescent probe for bioimaging, as it has a high quantum yield and excellent photostability. BODIPY-based probes have been used to study various biological processes such as protein-protein interactions, enzyme activity, and cell signaling.
Eigenschaften
Produktname |
(6Z)-4-bromo-6-(3H-1,3,4-oxadiazol-2-ylidene)cyclohexa-2,4-dien-1-one |
|---|---|
Molekularformel |
C8H5BrN2O2 |
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
(6Z)-4-bromo-6-(3H-1,3,4-oxadiazol-2-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7(12)6(3-5)8-11-10-4-13-8/h1-4,11H/b8-6- |
InChI-Schlüssel |
CRFYPLXIBXGWFQ-VURMDHGXSA-N |
Isomerische SMILES |
C1=CC(=O)/C(=C\2/NN=CO2)/C=C1Br |
SMILES |
C1=CC(=O)C(=C2NN=CO2)C=C1Br |
Kanonische SMILES |
C1=CC(=O)C(=C2NN=CO2)C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B255836.png)

![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B255841.png)
![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)



![2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine](/img/structure/B255851.png)
![2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B255853.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide](/img/structure/B255859.png)
![5-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B255861.png)
![3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B255864.png)
![Ethyl 6-methyl-2-({[2-(2-thienylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255867.png)
